
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine is a fluorinated cyclobutane derivative. This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a cyclobutane ring, along with an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluoroalkene with a trifluoromethylating agent, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are also crucial due to the reactive nature of fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 1-{3-fluoro-4-[(trifluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine
Uniqueness
Compared to similar compounds, 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine offers a unique combination of structural features that enhance its reactivity and specificity. The presence of both fluoro and trifluoromethyl groups provides distinct electronic and steric properties, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H7F4N |
|---|---|
Molekulargewicht |
157.11 g/mol |
IUPAC-Name |
3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H7F4N/c6-3-1-4(10,2-3)5(7,8)9/h3H,1-2,10H2 |
InChI-Schlüssel |
LBOVXFUYPYYPCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(F)(F)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


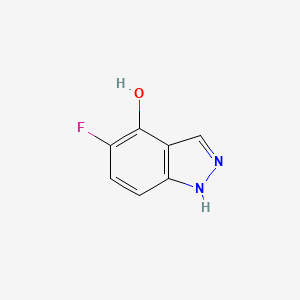
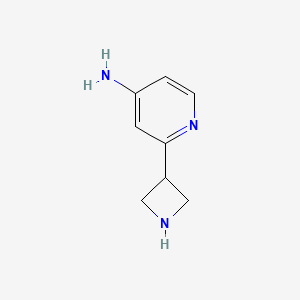
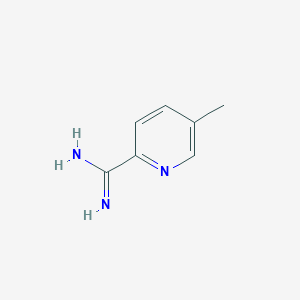

![N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13004041.png)
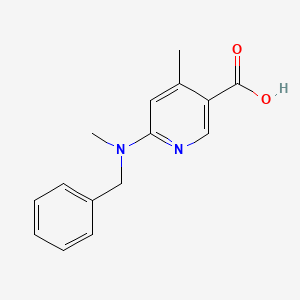
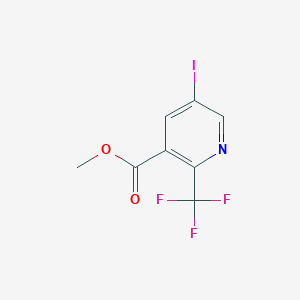
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
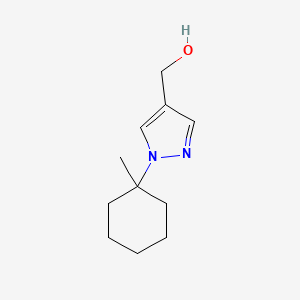
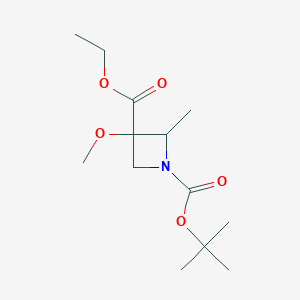
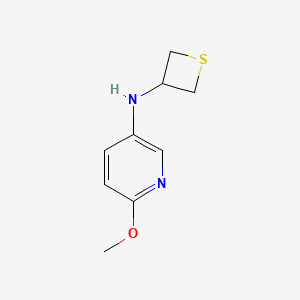
![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)
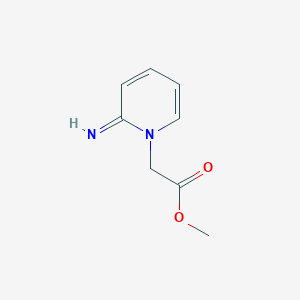
![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)
